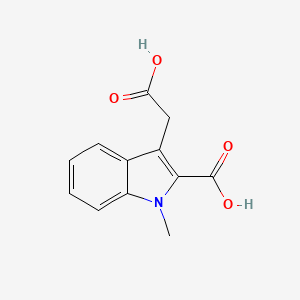![molecular formula C9H8ClF3OS B2784315 (2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol CAS No. 477762-51-9](/img/structure/B2784315.png)
(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol is an organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a sulfanyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorothiophenol and 1,1,1-trifluoroacetone.
Formation of Intermediate: The reaction between 4-chlorothiophenol and 1,1,1-trifluoroacetone under basic conditions leads to the formation of an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified alcohols or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: Its unique structure makes it a potential candidate for the development of new materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Production: Its properties may be exploited in the production of specialized materials for industrial applications.
Mécanisme D'action
The mechanism of action of (2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and chlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- (2R)-3-[(4-bromophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol
- (2R)-3-[(4-methylphenyl)sulfanyl]-1,1,1-trifluoro-2-propanol
- (2R)-3-[(4-nitrophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (chlorine, bromine, methyl, nitro).
- Chemical Properties: These differences can influence the compound’s reactivity, solubility, and overall chemical behavior.
- Biological Activity: The presence of different substituents can affect the compound’s interaction with biological targets, leading to variations in biological activity and potential applications.
Propriétés
IUPAC Name |
(2R)-3-(4-chlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3OS/c10-6-1-3-7(4-2-6)15-5-8(14)9(11,12)13/h1-4,8,14H,5H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLRIXMROMGIP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC[C@@H](C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(benzyloxy)benzoyl]-4-[(furan-2-yl)methanesulfonyl]piperidine](/img/structure/B2784232.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2784235.png)



![6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2784242.png)

![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)but-2-ynamide](/img/structure/B2784248.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2784249.png)
![N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2784250.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2784252.png)


